1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
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Overview
Description
The compound “1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a tetrahydroisoquinoline and thiophene moiety. Tetrahydroisoquinolines are a type of nitrogen-containing heterocyclic compound that are found in many biologically active molecules . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s often used in pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the types of bonds, and the 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the urea group might participate in acid-base reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure . For example, the presence of polar groups like the urea might increase its solubility in polar solvents.Scientific Research Applications
Selectivity in Enzyme Inhibition
Compounds related to "1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea" have been investigated for their selectivity and potency in inhibiting specific enzymes. For example, studies on derivatives of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline have shown selectivity towards inhibiting phenylethanolamine N-methyltransferase (PNMT) over the alpha 2-adrenoceptor. This specificity is due to structural features, including the presence of an acidic hydrogen on the aminosulfonyl group, contributing to selectivity (Grunewald et al., 1997).
Asymmetric Synthesis
Research has focused on asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, highlighting the importance of these structures in medicinal chemistry. A key step involves the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines. This methodology facilitates the creation of enantiomerically pure dihydroisoquinolines, demonstrating the utility of such compounds in synthesizing biologically active molecules (Wünsch & Nerdinger, 1999).
Anticonvulsant Activity
Some derivatives of the core structure have been synthesized and evaluated for anticonvulsant activity. The study on 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives revealed significant anticonvulsant effects, demonstrating the therapeutic potential of such compounds. Molecular docking studies further supported the pharmacological results, providing a basis for future drug development efforts (Thakur et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-10-25(22,23)20-8-7-13-5-6-15(11-14(13)12-20)18-17(21)19-16-4-3-9-24-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLACGICMUKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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